molecular formula C6H7NO4 B044319 (S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid CAS No. 111798-32-4

(S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid

Cat. No. B044319
CAS RN: 111798-32-4
M. Wt: 157.12 g/mol
InChI Key: HNBZIMMWSMWHCX-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid, also known as FOPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FOPC is a pyrrolidine derivative that is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of (S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid is not fully understood. However, it has been proposed that (S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid may exert its anti-inflammatory and neuroprotective effects by inhibiting the activation of NF-κB and reducing the production of pro-inflammatory cytokines. (S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid may also exert its antioxidant effects by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
(S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). (S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid has also been shown to reduce oxidative stress and protect neurons from damage caused by oxidative stress. Additionally, (S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid has been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

(S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. (S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, (S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid has some limitations for lab experiments. It is a relatively new compound and its properties and effects are not fully understood. Additionally, (S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid has not been extensively studied in humans, which limits its potential applications in clinical settings.

Future Directions

There are several future directions for research related to (S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid. One potential direction is to further investigate the mechanism of action of (S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid and its effects on various signaling pathways. Another potential direction is to study the potential applications of (S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid in clinical settings, particularly in the treatment of neurodegenerative diseases. Additionally, future research could focus on the development of novel derivatives of (S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid with improved properties and efficacy.

Synthesis Methods

(S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid is synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of L-proline with ethyl acetoacetate in the presence of a strong base such as sodium hydride to form ethyl 2-(1-pyrrolidinyl) acetate. The next step involves the reaction of ethyl 2-(1-pyrrolidinyl) acetate with ethyl formate in the presence of a strong acid such as hydrochloric acid to form (S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid.

Scientific Research Applications

(S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid has been extensively studied for its potential applications in various scientific fields. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. (S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a key role in the regulation of immune responses. (S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid has also been shown to reduce oxidative stress and protect neurons from damage caused by oxidative stress.

properties

CAS RN

111798-32-4

Product Name

(S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid

Molecular Formula

C6H7NO4

Molecular Weight

157.12 g/mol

IUPAC Name

(2S)-1-formyl-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H7NO4/c8-3-7-4(6(10)11)1-2-5(7)9/h3-4H,1-2H2,(H,10,11)/t4-/m0/s1

InChI Key

HNBZIMMWSMWHCX-BYPYZUCNSA-N

Isomeric SMILES

C1CC(=O)N([C@@H]1C(=O)O)C=O

SMILES

C1CC(=O)N(C1C(=O)O)C=O

Canonical SMILES

C1CC(=O)N(C1C(=O)O)C=O

synonyms

L-Proline, 1-formyl-5-oxo- (9CI)

Origin of Product

United States

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